REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=O)#[N:2]>P(Cl)(Cl)(Cl)=O>[C:1]([CH2:3][C:4]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[CH:7][N:6]=1)#[N:2]
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NCC1=NC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hours
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Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
remove the phosphorus oxychloride under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Partition the residue between chloroform
|
Type
|
CUSTOM
|
Details
|
Separate the chloroform layer
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the chloroform under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=NC=C2N1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |